

Application Notes and Protocols: Mivavotinib (TAK-659) in Combination with R-CHOP

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Compound of Interest

Compound Name: Mivavotinib

Cat. No.: B569308

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These application notes provide a comprehensive overview of the combination therapy involving **Mivavotinib** (TAK-659), a dual inhibitor of spleen tyrosine kinase (SYK) and FMS-like tyrosine kinase 3 (FLT3), and the standard R-CHOP immunochemotherapy regimen for the treatment of high-risk diffuse large B-cell lymphoma (DLBCL). This document includes a summary of clinical findings, detailed experimental protocols, and visualizations of key pathways and workflows.

Scientific Rationale for Combination Therapy

Mivavotinib is an oral, selective, and potent dual inhibitor of SYK and FLT3.[1][2] SYK is a crucial component of B-cell receptor (BCR) signaling, which is often constitutively active in B-cell malignancies, promoting tumor cell proliferation and survival.[3] By inhibiting SYK, **Mivavotinib** can disrupt these pro-survival signals. The standard R-CHOP regimen (Rituximab, Cyclophosphamide, Doxorubicin, Vincristine, and Prednisone) is a cornerstone of DLBCL treatment.[4] The addition of **Mivavotinib** to R-CHOP is hypothesized to provide a synergistic anti-tumor effect by targeting a key survival pathway in lymphoma cells that may not be fully addressed by conventional chemotherapy. Preclinical studies have shown that **Mivavotinib** can induce cell death in tumor cells.[2]

Clinical Study Summary: Mivavotinib with R-CHOP in High-Risk DLBCL

A Phase I clinical trial investigated the safety and efficacy of **Mivavotinib** in combination with R-CHOP for the first-line treatment of high-risk DLBCL.^{[5][6]}

Patient Population and Study Design:

Patients with previously untreated high-risk DLBCL were enrolled. The study followed a 3+3 dose-escalation design for **Mivavotinib**.^{[5][6]} Patients received one cycle of R-CHOP, followed by five cycles of R-CHOP combined with daily oral **Mivavotinib**.^[5]

Dosing Information:

The study evaluated three dose levels of **Mivavotinib**.^[5]

Dose Level	Mivavotinib Daily Dose
1	60 mg
2	80 mg
3	100 mg

The maximum tolerated dose (MTD) was established at 100 mg daily.^{[5][6]} However, a dose of 60 mg was found to be well-tolerated and maintained a similar area under the curve (AUC) to the MTD.^{[5][6]}

Efficacy:

The combination therapy demonstrated promising preliminary efficacy.^[5]

Metric	Result
Complete Response (CR) Rate	92%
Median Follow-up	21 months

Safety and Tolerability:

The most frequently observed treatment-emergent adverse events are summarized below.^{[5][6]}

Adverse Event	Incidence
Lymphopenia	100%
Aspartate Aminotransferase Elevation	100%
Alanine Aminotransferase Elevation	83%
Infection	50% (including 3 opportunistic infections)

Experimental Protocols

Protocol 1: Standard R-CHOP Regimen

This protocol outlines the administration of a standard R-CHOP cycle, which is typically repeated every 21 days for a total of six cycles.[\[4\]](#)[\[7\]](#)[\[8\]](#)

Drugs and Dosages:

- Rituximab: 375 mg/m² intravenously (IV) on Day 1[\[8\]](#)
- Cyclophosphamide: 750 mg/m² IV on Day 1[\[8\]](#)
- Doxorubicin (Hydroxydaunorubicin): 50 mg/m² IV on Day 1[\[8\]](#)
- Vincristine (Oncovin): 1.4 mg/m² (maximum dose of 2 mg) IV on Day 1[\[8\]](#)
- Prednisone: 40 mg/m² orally on Days 1-5[\[8\]](#)

Administration Notes:

- Rituximab Infusion: The first infusion is typically started at a slow rate (e.g., 50 mg/hour) and gradually increased in the absence of infusion reactions.[\[7\]](#)[\[9\]](#) Subsequent infusions can often be administered more rapidly.[\[7\]](#)
- Chemotherapy Administration: Cyclophosphamide, Doxorubicin, and Vincristine are administered intravenously.[\[9\]](#)
- Supportive Care: Prophylaxis for neutropenic fever with G-CSF may be considered.[\[7\]](#) Anti-emetics are recommended to manage nausea and vomiting.[\[7\]](#) Allopurinol may be given to

prevent tumor lysis syndrome.[9]

Protocol 2: Mivavotinib Administration in Combination with R-CHOP

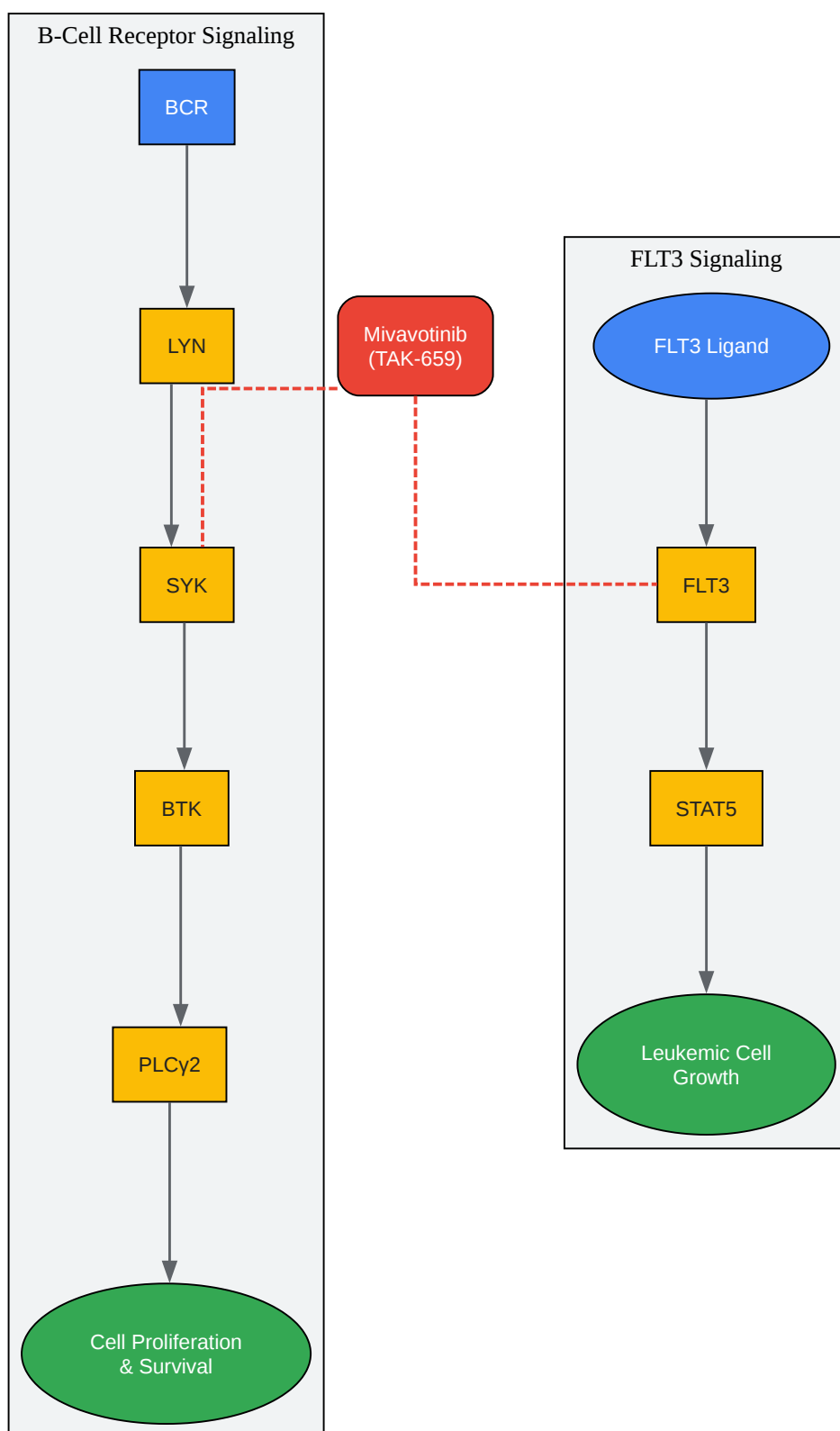
This protocol is based on the Phase I clinical trial design.[5]

Procedure:

- Administer one initial cycle of standard R-CHOP as described in Protocol 1.
- For subsequent cycles (Cycles 2-6), administer R-CHOP as per Protocol 1.
- Concurrently, administer **Mivavotinib** orally once daily at the selected dose (e.g., 60 mg).[5]
[6]
- Continue daily **Mivavotinib** administration throughout the 21-day cycle for five cycles.

Visualizations

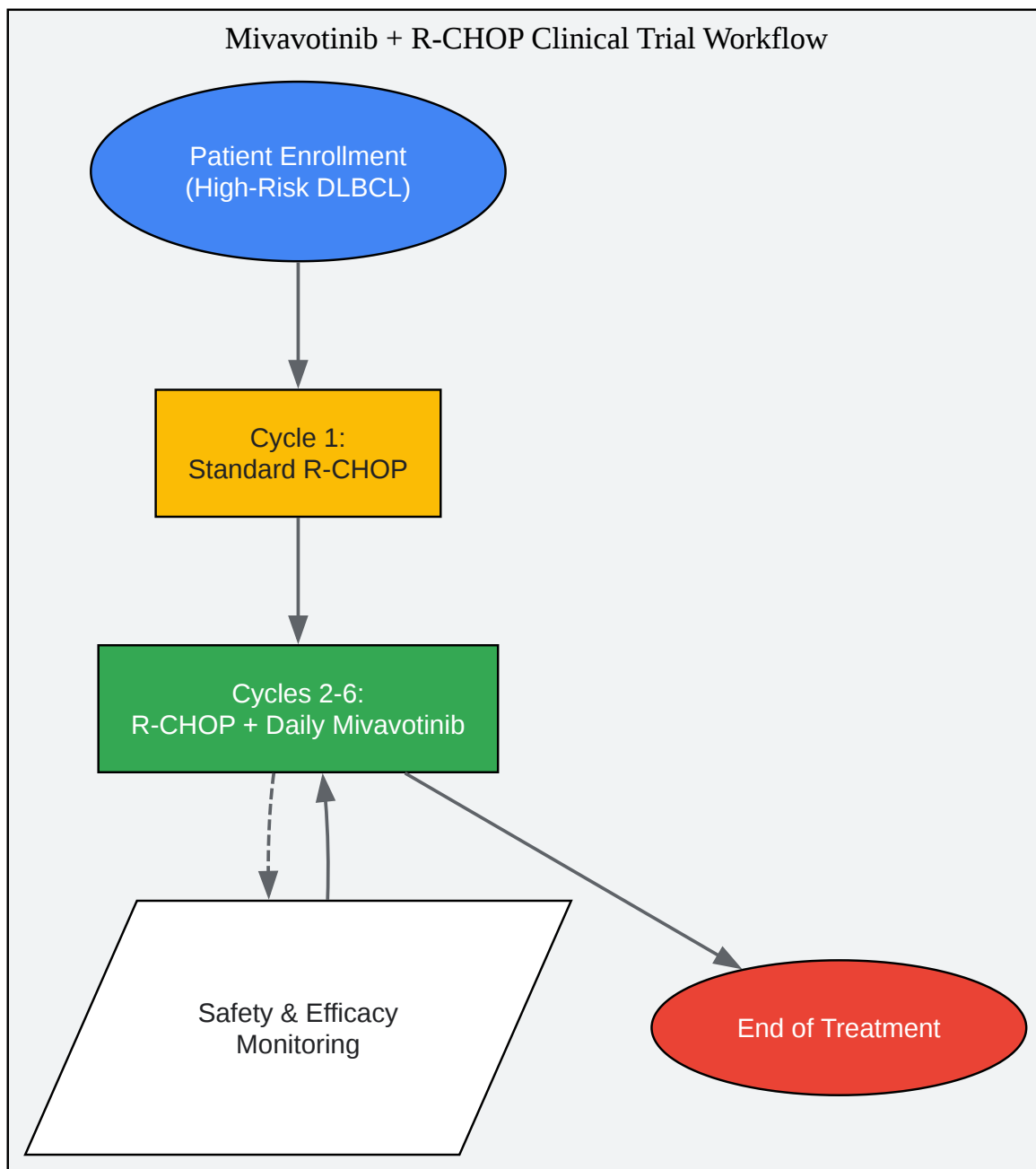
Signaling Pathway of Mivavotinib



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Caption: **Mivavotinib** inhibits SYK and FLT3 signaling pathways.

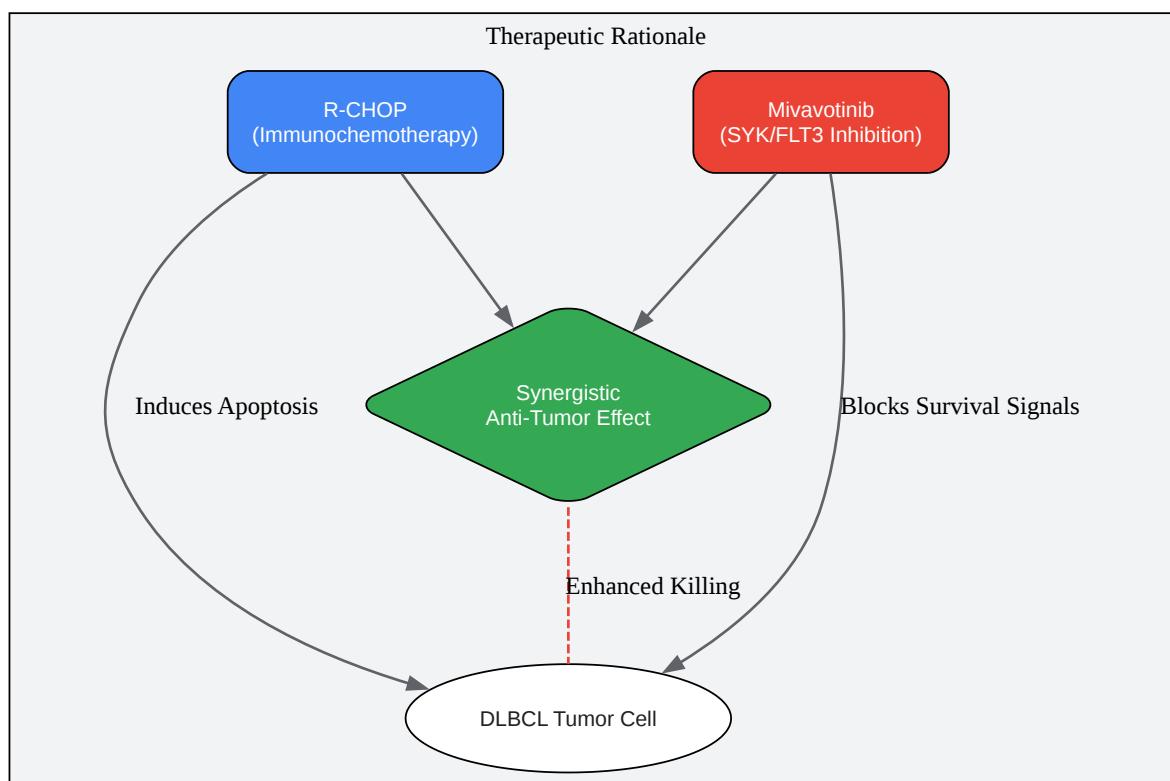
Experimental Workflow for Combination Therapy



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Caption: Clinical trial workflow for **Mivavotinib** and R-CHOP.

Rationale for Mivavotinib and R-CHOP Combination



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Caption: Rationale for combining **Mivavotinib** with R-CHOP.

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